![molecular formula C25H17Br2N9O3 B11107778 5-[(6-{(2E)-2-[2-(benzyloxy)-3,5-dibromobenzylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11107778.png)
5-[(6-{(2E)-2-[2-(benzyloxy)-3,5-dibromobenzylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino]-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
2-(BENZYLOXY)-3,5-DIBROMOBENZALDEHYDE 1-{6-[(2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)AMINO][1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}HYDRAZONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features multiple functional groups, including benzyloxy, dibromobenzaldehyde, benzimidazole, and oxadiazolopyrazine, which contribute to its diverse reactivity and potential utility in research and industry.
Preparation Methods
The synthesis of 2-(BENZYLOXY)-3,5-DIBROMOBENZALDEHYDE 1-{6-[(2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)AMINO][1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}HYDRAZONE typically involves multi-step organic reactions. The synthetic route may start with the preparation of 2-(benzyloxy)-3,5-dibromobenzaldehyde through bromination and benzyloxylation of a suitable benzaldehyde precursor. Subsequently, the benzimidazole and oxadiazolopyrazine moieties are introduced through condensation and cyclization reactions under controlled conditions. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro groups in the benzimidazole moiety can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atoms can be substituted with nucleophiles like amines or thiols under appropriate conditions. Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents. Major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.
Scientific Research Applications
2-(BENZYLOXY)-3,5-DIBROMOBENZALDEHYDE 1-{6-[(2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)AMINO][1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}HYDRAZONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s bioactive moieties make it a candidate for studying biological interactions and potential therapeutic effects.
Industry: Its unique chemical properties can be exploited in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound involves interactions with specific molecular targets and pathways. The benzimidazole moiety, for example, is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The oxadiazolopyrazine group may contribute to the compound’s ability to form stable complexes with metal ions or other biomolecules, influencing its biological activity.
Comparison with Similar Compounds
Similar compounds include other benzimidazole and oxadiazole derivatives, which share some structural features but differ in their specific functional groups and overall reactivity. For example:
2-(BENZYLOXY)-3,5-DIBROMOBENZALDEHYDE: Shares the benzyloxy and dibromobenzaldehyde moieties but lacks the benzimidazole and oxadiazolopyrazine groups.
1-{6-[(2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)AMINO][1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}HYDRAZONE: Contains the benzimidazole and oxadiazolopyrazine groups but lacks the benzyloxy and dibromobenzaldehyde moieties. The uniqueness of 2-(BENZYLOXY)-3,5-DIBROMOBENZALDEHYDE 1-{6-[(2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)AMINO][1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}HYDRAZONE lies in its combination of these diverse functional groups, which confer a wide range of chemical and biological activities.
Properties
Molecular Formula |
C25H17Br2N9O3 |
---|---|
Molecular Weight |
651.3 g/mol |
IUPAC Name |
5-[[5-[(2E)-2-[(3,5-dibromo-2-phenylmethoxyphenyl)methylidene]hydrazinyl]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl]amino]-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C25H17Br2N9O3/c26-15-8-14(20(17(27)9-15)38-12-13-4-2-1-3-5-13)11-28-34-22-21(32-23-24(33-22)36-39-35-23)29-16-6-7-18-19(10-16)31-25(37)30-18/h1-11H,12H2,(H,29,32,35)(H2,30,31,37)(H,33,34,36)/b28-11+ |
InChI Key |
UIXCVRWYAGHRTQ-IPBVOBEMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)Br)/C=N/NC3=NC4=NON=C4N=C3NC5=CC6=C(C=C5)NC(=O)N6 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)Br)C=NNC3=NC4=NON=C4N=C3NC5=CC6=C(C=C5)NC(=O)N6 |
Origin of Product |
United States |
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